molecular formula C9H13BO3 B1422118 (5-Ethyl-2-methoxyphenyl)boronic acid CAS No. 847345-37-3

(5-Ethyl-2-methoxyphenyl)boronic acid

Cat. No.: B1422118
CAS No.: 847345-37-3
M. Wt: 180.01 g/mol
InChI Key: RJACNUQXPIDDEV-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 5-position and a methoxy group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (5-Ethyl-2-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid compound interacts with the palladium catalyst to form new carbon-carbon bonds .

Mode of Action

The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid in its physical form . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Analysis

Biochemical Properties

(5-Ethyl-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It acts as a ligand, forming complexes with various biomolecules. For instance, it can interact with serine proteases, inhibiting their activity by forming a covalent bond with the active site serine residue. Additionally, this compound can bind to diols in carbohydrates and nucleotides, forming stable cyclic esters, which can modulate the activity of glycosidases and other carbohydrate-processing enzymes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway. This compound can also induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This compound can also act as a competitive inhibitor, binding to the enzyme’s active site and preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues through the bloodstream, where it can interact with plasma proteins and other circulating biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can affect its activity and function, as it can interact with different biomolecules in each compartment. For example, in the nucleus, it can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence energy production by affecting metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 5-ethyl-2-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction is generally performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-Ethyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-2-methoxyphenyl)boronic acid is unique due to the presence of both the ethyl and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can also affect the compound’s physical properties and its interactions with other molecules in various applications.

Properties

IUPAC Name

(5-ethyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACNUQXPIDDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681736
Record name (5-Ethyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847345-37-3
Record name (5-Ethyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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